molecular formula C25H25BrN2O3 B187354 ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate CAS No. 5861-51-8

ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate

カタログ番号 B187354
CAS番号: 5861-51-8
分子量: 481.4 g/mol
InChIキー: XFSYMAQVLGXGLN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. The synthesis of this compound has been achieved through various methods, and its mechanism of action has been studied in detail.

科学的研究の応用

Ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate has been studied for its potential therapeutic applications in various scientific research studies. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound exhibits significant anticancer activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, which is the programmed cell death of cancer cells. Furthermore, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

作用機序

The mechanism of action of ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate involves the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It has been shown to inhibit the activity of tyrosine kinase, which is an enzyme that plays a crucial role in the growth and proliferation of cancer cells. This compound also inhibits the activity of NF-κB, which is a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Furthermore, it has been shown to induce the expression of pro-apoptotic proteins such as Bax and caspase-3, which promote the programmed cell death of cancer cells.
Biochemical and Physiological Effects
Ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate exhibits various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, which are two major factors that contribute to the development and progression of various diseases. This compound also exhibits neuroprotective effects by reducing the accumulation of amyloid-beta protein, which is a hallmark of Alzheimer's disease. Furthermore, it has been shown to exhibit analgesic and anti-inflammatory effects, which make it a potential candidate for the treatment of pain and inflammation.

実験室実験の利点と制限

One of the major advantages of using ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate in lab experiments is its high potency and selectivity. This compound exhibits potent anticancer activity at low concentrations, which makes it a potential candidate for the development of novel anticancer drugs. Furthermore, it exhibits high selectivity towards cancer cells, which reduces the risk of toxicity to normal cells. However, one of the major limitations of using this compound in lab experiments is its poor solubility in aqueous solutions, which makes it difficult to administer in vivo.

将来の方向性

There are several future directions for the study of ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate. One of the major directions is the development of novel anticancer drugs based on this compound. Further studies are needed to optimize the structure-activity relationship of this compound and to improve its pharmacokinetic properties. Another direction is the study of the neuroprotective effects of this compound in various neurological disorders. Further studies are needed to elucidate the underlying mechanisms of action and to evaluate its potential for clinical use. Additionally, the development of novel drug delivery systems for this compound could overcome its poor solubility and enhance its therapeutic efficacy.

合成法

The synthesis of ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate has been achieved through various methods. One of the most commonly used methods involves the reaction of 2-aminobenzophenone with 2-methoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then reacted with ethyl bromoacetate to obtain the final compound. Other methods involve the use of different starting materials and reagents, but the basic reaction mechanism remains the same.

特性

CAS番号

5861-51-8

製品名

ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate

分子式

C25H25BrN2O3

分子量

481.4 g/mol

IUPAC名

ethyl 2-[6-bromo-2-(2-methoxyphenyl)-4-phenyl-2,4-dihydro-1H-quinazolin-3-yl]acetate

InChI

InChI=1S/C25H25BrN2O3/c1-3-31-23(29)16-28-24(17-9-5-4-6-10-17)20-15-18(26)13-14-21(20)27-25(28)19-11-7-8-12-22(19)30-2/h4-15,24-25,27H,3,16H2,1-2H3

InChIキー

XFSYMAQVLGXGLN-UHFFFAOYSA-N

SMILES

CCOC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1C3=CC=CC=C3OC)C4=CC=CC=C4

正規SMILES

CCOC(=O)CN1C(C2=C(C=CC(=C2)Br)NC1C3=CC=CC=C3OC)C4=CC=CC=C4

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。